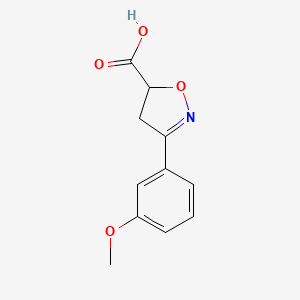![molecular formula C22H33NO3 B1359613 Ethyl 8-oxo-8-[3-(piperidinomethyl)phenyl]octanoate CAS No. 898793-85-6](/img/structure/B1359613.png)
Ethyl 8-oxo-8-[3-(piperidinomethyl)phenyl]octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-oxo-8-[3-(piperidinomethyl)phenyl]octanoate is a synthetic compound with the molecular formula C22H33NO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-oxo-8-[3-(piperidinomethyl)phenyl]octanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include ethyl octanoate and 3-(piperidinomethyl)benzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between ethyl octanoate and 3-(piperidinomethyl)benzaldehyde in the presence of a suitable catalyst, such as piperidine, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-oxo-8-[3-(piperidinomethyl)phenyl]octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Ethyl 8-oxo-8-[3-(piperidinomethyl)phenyl]octanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 8-oxo-8-[3-(piperidinomethyl)phenyl]octanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Ethyl 8-oxo-8-[3-(morpholinomethyl)phenyl]octanoate: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
Ethyl 8-oxo-8-[3-(piperidinomethyl)phenyl]octanoate is unique due to its specific structural features, which may confer distinct biological and chemical properties compared to its analogs. The presence of the piperidine ring can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
ethyl 8-oxo-8-[3-(piperidin-1-ylmethyl)phenyl]octanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO3/c1-2-26-22(25)14-7-4-3-6-13-21(24)20-12-10-11-19(17-20)18-23-15-8-5-9-16-23/h10-12,17H,2-9,13-16,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWNYXBFGIEPOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=CC(=C1)CN2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643177 |
Source


|
| Record name | Ethyl 8-oxo-8-{3-[(piperidin-1-yl)methyl]phenyl}octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-85-6 |
Source


|
| Record name | Ethyl 8-oxo-8-{3-[(piperidin-1-yl)methyl]phenyl}octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
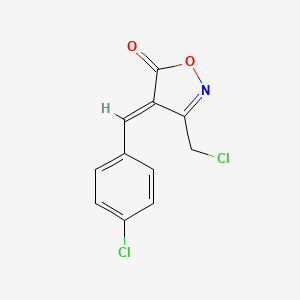
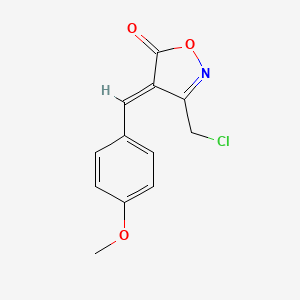

![2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1359568.png)
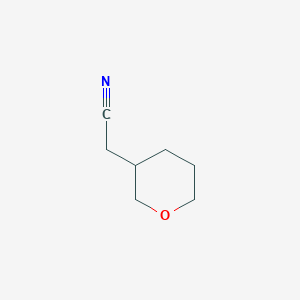
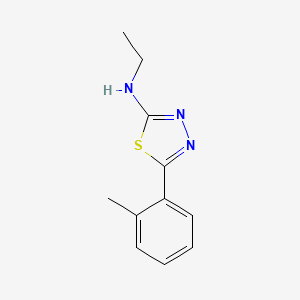
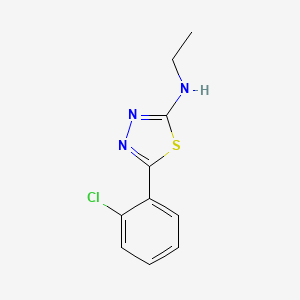
![3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359575.png)
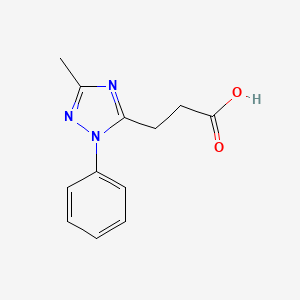
![3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)propanoic acid](/img/structure/B1359577.png)
![4-({[5-(3-Methoxybenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1359578.png)
![Methyl 4-{[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate](/img/structure/B1359580.png)
![Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1359582.png)
